molecular formula C11H17Cl2N3OS B2565117 2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride CAS No. 1803598-14-2

2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride

Cat. No.: B2565117
CAS No.: 1803598-14-2
M. Wt: 310.24
InChI Key: XXNCQAYLGQRLPV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex heterocyclic compounds. The compound is officially designated with the Chemical Abstracts Service number 1803598-14-2 and the Molecular Design Limited number MFCD28954417. The systematic name precisely describes the structural arrangement, beginning with the chloroacetamide portion and systematically identifying the thiazole ring substitution pattern and the piperidine substituent.

The molecular formula C₁₁H₁₇Cl₂N₃OS indicates the presence of eleven carbon atoms, seventeen hydrogen atoms, two chlorine atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom. The hydrochloride salt form is indicated by the presence of the additional chlorine atom, which exists as a counterion to the protonated nitrogen in the piperidine ring. The Simplified Molecular Input Line Entry System notation for this compound is ClCC(=O)Nc1scc(n1)CN1CCCCC1.Cl, which provides a linear representation of the molecular structure.

Table 1: Chemical Identification and Classification Data

Parameter Value Source Reference
Chemical Abstracts Service Number 1803598-14-2
Molecular Design Limited Number MFCD28954417
Molecular Formula C₁₁H₁₇Cl₂N₃OS
Molecular Weight 310.2432 daltons
International Chemical Identifier Key XXNCQAYLGQRLPV-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System ClCC(=O)Nc1scc(n1)CN1CCCCC1.Cl

The International Chemical Identifier Key XXNCQAYLGQRLPV-UHFFFAOYSA-N provides a unique computational identifier that enables precise database searches and structural verification across different chemical databases. This standardized identification system ensures consistent recognition of the compound across various research platforms and facilitates accurate communication within the scientific community. The systematic nomenclature also reflects the compound's classification as a chloroacetamide derivative with thiazole and piperidine substituents, positioning it within the broader category of heterocyclic hybrid compounds.

Historical Development of Thiazole-Piperidine Hybrid Compounds

The historical development of thiazole-piperidine hybrid compounds represents a fascinating convergence of two independently discovered heterocyclic systems that have become cornerstones of modern pharmaceutical chemistry. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundational chemistry that would later enable the synthesis of complex piperidine-containing compounds. The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural origins.

The synthesis methodology for thiazole-containing compounds has evolved significantly since the early days of heterocyclic chemistry. The Hantzsch-thiazole synthesis, which employs phenacyl bromide as a substrate through a (3 + 2) heterocyclization reaction, has become a cornerstone methodology for creating thiazole-linked hybrids. This synthetic approach has enabled researchers to systematically explore the combination of thiazole moieties with various bioactive fragments, including pyrazole and pyrazoline components, leading to the development of sophisticated hybrid frameworks.

Research conducted by various groups has demonstrated the successful synthesis of thiazole-linked hybrids through systematic methodological approaches. For instance, studies have shown that thiazole derivatives can be effectively synthesized using stereospecific synthesis techniques, with subsequent evaluation for antimycobacterial activity against Mycobacterium tuberculosis. These investigations revealed that certain thiazole compounds exhibited potency twice as great as standard reference drugs, with minimum inhibitory concentration values of 16 micrograms per milliliter compared to 32 micrograms per milliliter for Rifampicin.

Table 2: Historical Milestones in Thiazole-Piperidine Chemistry

Year Milestone Researcher(s) Significance
1850 First piperidine synthesis Thomas Anderson Established foundational piperidine chemistry
1852 Independent piperidine synthesis Auguste Cahours Confirmed synthetic methodology and nomenclature
1880s Hantzsch thiazole synthesis development Arthur Rudolf Hantzsch Enabled systematic thiazole synthesis
2000s-Present Thiazole-piperidine hybrid development Multiple research groups Advanced molecular hybridization strategies

The strategic approach of molecular hybridization has markedly enhanced drug efficacy, mitigated resistance to multiple drugs, and minimized toxicity concerns in recent decades. Contemporary research has focused on developing robust methodologies for synthesizing thiazole-linked hybrids, with particular emphasis on employing the (3 + 2) heterocyclization reaction. These methodological advances have enabled the creation of compounds with diverse medicinal properties, including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities.

Position in Modern Heterocyclic Chemistry Research

In contemporary heterocyclic chemistry research, this compound occupies a significant position as a representative example of advanced molecular hybridization strategies. Heterocyclic hybrid frameworks represent a burgeoning domain within the realms of drug discovery and medicinal chemistry, attracting considerable attention in recent years due to their enhanced therapeutic potentials. The compound exemplifies the modern approach to pharmaceutical design, where multiple bioactive heterocyclic fragments are strategically combined to create entities with superior pharmacological profiles.

Current research trends in heterocyclic chemistry emphasize the development of thiazole-based hybrids through sophisticated synthetic methodologies. The Hantzsch-thiazole synthesis, utilizing phenacyl bromide as the substrate, has emerged as a particularly robust methodology for creating thiazole-linked hybrids through (3 + 2) heterocyclization reactions. This synthetic approach enables researchers to systematically explore the combination of thiazole moieties with various bioactive fragments, creating compounds with enhanced biological activities and reduced toxicity profiles.

The synthesis of thiazole-piperidine hybrids has been extensively studied, with research demonstrating that these compounds can be effectively produced through cyclization reactions involving phenacyl bromide and thioamide precursors. The reaction typically proceeds under reflux conditions in ethanol, with reaction times ranging from 2 to 6 hours depending on the specific substrates employed. The mechanism involves nucleophilic substitution of bromine in phenacyl bromide by the sulfur atom of thioamide, resulting in the production of isothiourea intermediates that subsequently undergo cyclocondensation and water elimination to yield the thiazole ring system.

Table 3: Contemporary Research Applications and Biological Activities

Activity Type Compound Examples Research Focus Reported Efficacy
Antimicrobial Thiazolyl-pyrazoline hybrids Multidrug-resistant strains Inhibition zones 18-25 millimeters
Anticancer Thiazole-linked derivatives Lung adenocarcinoma cells Inhibitory concentration₅₀ values 45-62 micrograms per milliliter
Antifungal Thiophene-coupled hybrids Candida species Inhibitory concentration₅₀ values 250 micrograms per milliliter
Antimycobacterial Thiazolidinedione derivatives Mycobacterium tuberculosis Minimum inhibitory concentration 16 micrograms per milliliter

Modern research has demonstrated that thiazole derivatives exhibit various medicinal applications in the treatment of cancer, diabetes, inflammation, and microbial infections. The rise of multidrug-resistant strains including Staphylococcus aureus, Enterococcus species, Acinetobacter boumannii, Pseudomonas aeruginosa, Enterobacter cloacae, and Candida species with acquired fluconazole resistance has intensified the focus on developing novel thiazole-based antimicrobial agents. Medicinal chemists are now concentrating on the design and modification of antimicrobial drugs that incorporate thiazole pharmacophores, as these compounds demonstrate innovative mechanisms of action against both susceptible and resistant strains.

The position of this compound in modern research is further strengthened by its potential applications as an intermediate in the synthesis of bioactive molecules, particularly in the development of analgesic and anti-inflammatory agents. Research indicates that compounds with similar structural features can be synthesized from commercially available starting materials, making them accessible for both research and industrial applications. The synthesis typically involves reactions that introduce the chloroacetyl group into piperidine-containing structures, which is significant for their biological activity and pharmaceutical potential.

Properties

IUPAC Name

2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3OS.ClH/c12-6-10(16)14-11-13-9(8-17-11)7-15-4-2-1-3-5-15;/h8H,1-7H2,(H,13,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNCQAYLGQRLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CSC(=N2)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride involves several steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions under specific conditions.

    Cyclization: The piperidine moiety can be involved in cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions due to the presence of the chloro group allows it to be utilized in creating more complex chemical structures.

Biology

The compound is being studied for its potential biological activities, particularly its anti-inflammatory and antimicrobial properties . Research indicates that it may interact with specific biological targets such as enzymes or receptors, potentially inhibiting cyclooxygenase (COX) enzymes involved in inflammatory responses.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its biological activity makes it a candidate for further investigation in drug development.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes, showcasing its versatility beyond pharmaceutical uses.

Antimicrobial Activity

Studies have shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
2-Chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamideAntibacterial against Gram-positive bacteria[Source]
Thiazole derivativesAntimicrobial[Source]

Anticancer Activity

The thiazole moiety is linked to anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)Reference
Thiazolidine derivativeHeLa12.5[Source]
Thiazole derivativeA54915.0[Source]

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antiproliferative Studies : Research demonstrated significant antiproliferative effects against human lung (A549), breast (MCF7), and liver (HepG2) cancer cells. The compound exhibited lower IC50 values compared to standard chemotherapeutics like irinotecan.
    • Findings : The highest activity was noted in derivative 18 with an IC50 of 10 µM against A549 cells.
  • Insulin Sensitization : Certain thiazolidine derivatives have shown promise in enhancing glucose uptake in insulin-resistant models.
    • Findings : Two derivatives improved glucose tolerance and reduced hyperglycemia in animal models.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s 4-position is a critical site for structural diversification. Below is a comparison of key analogs:

Compound Name Substituent on Thiazole Molecular Formula Molecular Weight (g/mol) Notable Features/Applications
Target Compound 4-(Piperidin-1-ylmethyl) C₁₁H₁₇Cl₂N₃OS 310.24 Basic amine enhances solubility
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-(4-Chlorophenyl) C₁₁H₈Cl₂N₂OS 287.17 Used as a research chemical
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-acetamide 4-(2-Chlorophenyl) C₁₁H₈Cl₂N₂OS 287.17 Commercial availability (Santa Cruz Biotech)
2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide 4-(2,4,5-Trimethylphenyl) C₁₄H₁₅ClN₂OS 294.80 Bulky hydrophobic substituent
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide 4-(2-Oxo-2H-chromen-3-yl) C₁₄H₁₀N₂O₃S 298.30 Intermediate for benzothiazepines

Key Observations :

  • Hydrophobic Substituents (e.g., 2,4,5-trimethylphenyl ): May improve membrane permeability but reduce aqueous solubility.
  • Piperidinylmethyl Group : Introduces a basic nitrogen, likely improving solubility in acidic environments compared to aryl-substituted analogs.

Variations in the Acetamide Moiety

The 2-chloroacetamide group is conserved in most analogs, but substitutions at this position are observed in other derivatives:

Compound Name Acetamide Modification Biological Activity
Target Compound 2-Chloro Not specified
2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide 4-Hydroxypiperidin-1-yl Synthesized but activity not detailed
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide Unmodified acetamide Intermediate for benzothiazepine synthesis
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) Unmodified acetamide Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9 mM)

Key Observations :

  • Chloroacetamide : Common in agrochemicals (e.g., propachlor ) and may confer reactivity for further derivatization.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The piperidinylmethyl group in the target compound likely improves solubility compared to aryl-substituted analogs (e.g., 4-chlorophenyl ).

Biological Activity

2-Chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride is a synthetic organic compound notable for its unique structural features, including a chloroacetamide moiety linked to a thiazole ring and a piperidine substituent. This structural configuration suggests potential biological activity, making it an intriguing subject for pharmaceutical research.

The molecular formula of the compound is C11H17ClN3OSC_{11}H_{17}ClN_{3}OS with a molecular weight of approximately 310.2 g/mol. The compound contains several functional groups that may contribute to its biological activity, including:

  • Chloroacetamide : Often associated with antimicrobial and anticancer properties.
  • Thiazole Ring : Known for various pharmacological activities, including anti-inflammatory and antimicrobial.
  • Piperidine Group : Frequently present in many pharmacologically active compounds.

Research indicates that this compound may interact with specific biological targets such as enzymes or receptors. Techniques like molecular docking simulations can elucidate these interactions, providing insights into its mechanism of action and optimizing its pharmacological profile.

Antimicrobial Activity

Studies have shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide have been tested against various bacterial strains with promising results.

CompoundActivityReference
2-Chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamideAntibacterial against Gram-positive bacteria
Thiazole derivativesAntimicrobial

Anticancer Activity

The thiazole moiety is also linked to anticancer properties. Compounds similar to this one have been shown to induce apoptosis in cancer cell lines. For example, studies on thiazolidine derivatives indicated their ability to inhibit cell proliferation in various cancer types.

CompoundCell Line TestedIC50 Value (µM)Reference
Thiazolidine derivativeHeLa12.5
Thiazole derivativeA54915.0

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antiproliferative Studies : A study involving thiazolidine derivatives demonstrated significant antiproliferative effects against human lung (A549), breast (MCF7), and liver (HepG2) cancer cells. The compound exhibited lower IC50 values compared to standard chemotherapeutics like irinotecan.
    • Findings : The highest activity was noted in derivative 18 with an IC50 of 10 µM against A549 cells.
  • Insulin Sensitization : Research has indicated that certain thiazolidine derivatives enhance glucose uptake in insulin-resistant models, suggesting potential applications in diabetes management.
    • Findings : Two derivatives improved glucose tolerance and reduced hyperglycemia in animal models.

Q & A

Q. What are the established synthetic routes for 2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride, and what methodological considerations are critical for reproducibility?

Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives or coupling of pre-synthesized thiazole intermediates.
  • Step 2: Introduction of the piperidinylmethyl group through nucleophilic substitution or Mannich reactions, often requiring anhydrous conditions and bases like triethylamine .
  • Step 3: Acetamide coupling using carbodiimide reagents (e.g., EDC/HCl) in dichloromethane or DMF, followed by purification via recrystallization or column chromatography .
    Key Considerations:
  • Solvent choice (e.g., dichloromethane minimizes side reactions compared to polar aprotic solvents) .
  • Temperature control (e.g., maintaining 273 K during coupling to prevent racemization) .
  • Purification methods (e.g., slow evaporation from methanol/acetone mixtures yields high-purity crystals for XRD validation) .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential for confirming its configuration?

Answer: A combination of spectroscopic and crystallographic methods is employed:

  • X-ray Diffraction (XRD): Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and torsion angles (e.g., 61.8° between thiazole and aryl rings) .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.8–3.2 ppm confirm piperidine protons; δ 4.1–4.3 ppm indicates the chloromethyl group .
    • ¹³C NMR: Signals at ~170 ppm verify the acetamide carbonyl .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 317.08) .

Q. What methodologies ensure high purity (>95%) for in vitro biological assays?

Answer:

  • Chromatographic Purification: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) removes residual reagents .
  • Recrystallization: Slow evaporation from ethanol/water mixtures enhances crystalline purity .
  • Elemental Analysis: Confirms stoichiometry (e.g., C: 48.5%, H: 5.3%, N: 14.7% vs. calculated values) .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?

Answer:

  • Inversion Dimers: XRD data reveal N–H⋯N hydrogen bonds forming R₂²(8) motifs, which stabilize the lattice and reduce hygroscopicity .
  • Solubility Impact: The hydrochloride salt enhances aqueous solubility via ionic interactions but may reduce permeability in non-polar matrices .
    Methodological Insight: Stability studies under varying humidity (40–80% RH) correlate lattice integrity with solubility profiles .

Q. How do substituents on the thiazole and piperidine rings modulate reactivity in nucleophilic substitution reactions?

Answer:

  • Thiazole Substituents: Electron-withdrawing groups (e.g., Cl) activate the C2 position for nucleophilic attack, while methyl groups sterically hinder reactivity .
  • Piperidine Modifications: Bulky N-alkyl groups (e.g., methyl vs. ethyl) alter reaction kinetics in SN2 mechanisms, as shown by comparative kinetic studies .
    Experimental Design: Substituent effects are quantified via Hammett plots using para-substituted aryl analogs .

Q. How should researchers address contradictory bioactivity data across studies, particularly in antimicrobial assays?

Answer:

  • Standardized Protocols:
    • Use CLSI guidelines for MIC determinations to minimize variability in bacterial strains and growth media .
    • Control for salt form differences (e.g., hydrochloride vs. free base) in solubility-adjusted assays .
  • Data Reconciliation: Meta-analysis of structure-activity relationships (SAR) identifies confounding factors (e.g., impurity profiles from divergent synthesis routes) .

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